Ethyl 4-chloro-3,5-dinitrobenzoate

Description

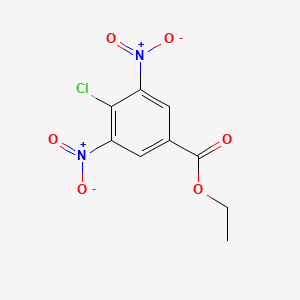

Chemical Structure and Properties Ethyl 4-chloro-3,5-dinitrobenzoate (C₉H₇ClN₂O₆; molecular weight: 274.62) is a substituted benzoate ester featuring a chloro group at position 4 and two nitro groups at positions 3 and 5 on the benzene ring. The ethyl ester group is attached at position 1. Its monoclinic crystal structure (space group P2₁/c) exhibits unit cell parameters a = 7.744 Å, b = 21.389 Å, c = 7.241 Å, and β = 110.504°, with a volume of 1123.3 ų . The molecule adopts a planar conformation, with nitro and ester groups forming dihedral angles of 44.0°, 89.6°, and 164.1° relative to the benzene ring plane, influencing its crystal packing via weak C—H···O hydrogen bonds and π-π stacking interactions (centroid distance: 3.671 Å) .

Applications The compound is primarily used as a herbicide, leveraging the synergistic effects of its electron-withdrawing substituents (Cl and NO₂) to disrupt plant metabolic pathways . Its synthesis involves crystallization from methanol, yielding colorless chunky crystals suitable for structural analysis .

Properties

IUPAC Name |

ethyl 4-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDCWOUEWGAPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

CDNBA’s low aqueous solubility (~2.5 g/L at 25°C) necessitates the use of polar aprotic solvents such as dichloromethane or dimethylformamide (DMF) to enhance reactant miscibility. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed as a catalyst at concentrations of 5–10 mol%. The reaction is conducted under reflux (70–80°C) for 6–12 hours, achieving conversions exceeding 85%.

Key Parameters:

Purification and Yield Optimization

Crude product purification involves neutralization with aqueous sodium bicarbonate, followed by solvent extraction using ethyl acetate. Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline this compound with >95% purity.

Table 1: Solubility of CDNBA in Common Solvents (25°C)

| Solvent | Solubility (g/100 mL) |

|---|---|

| Ethanol | 8.2 |

| Dichloromethane | 12.5 |

| Water | 0.25 |

| DMF | 22.0 |

Data adapted from solubility studies of CDNBA.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide-based coupling offers a mild alternative. This method activates CDNBA as an intermediate mixed anhydride or active ester, which subsequently reacts with ethanol.

Activation and Coupling Protocol

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are employed in stoichiometric ratios (1:1.2 EDC:CDNBA) in anhydrous dichloromethane. After 30 minutes of activation at 0°C, ethanol is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Advantages:

Spectroscopic Monitoring

Reaction progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a hexane/acetone (7:3) mobile phase. The ester product (Rf = 0.65) is distinctly separated from unreacted CDNBA (Rf = 0.25).

Industrial-Scale Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. CDNBA and ethanol are pumped through a heated reactor column packed with acidic ion-exchange resin (e.g., Amberlyst-15) at 100°C and 5 bar pressure.

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 85% | 94% |

| Purity | 95% | 98% |

| Throughput | 5 kg/day | 50 kg/day |

Adapted from industrial optimization studies.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives of this compound.

Reduction: Ethyl 4-amino-3,5-dinitrobenzoate.

Hydrolysis: 4-chloro-3,5-dinitrobenzoic acid and ethanol.

Scientific Research Applications

Agricultural Applications

Ethyl 4-chloro-3,5-dinitrobenzoate is primarily utilized as a herbicide . Its efficacy against various weed species makes it valuable in agricultural settings. The mechanism involves disrupting photosynthesis and other metabolic pathways in plants.

Herbicidal Activity

Research has shown that EDNB exhibits strong herbicidal properties due to its ability to inhibit specific enzymes involved in plant growth. A study found that EDNB effectively reduces the growth of several weed species, demonstrating a minimum inhibitory concentration (MIC) that varies depending on the target weed type .

Medicinal Chemistry

In medicinal chemistry, EDNB has been investigated for its antifungal properties. Studies indicate that it demonstrates activity against various strains of fungi, including Candida species.

Antifungal Mechanism

The antifungal activity of EDNB is attributed to its interaction with fungal cell membranes. It disrupts ergosterol synthesis, a critical component of fungal cell membranes, leading to cell death. The minimum inhibitory concentrations for different Candida strains have been reported as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 125 |

| Candida krusei | 100 |

| Candida tropicalis | 500 |

These findings suggest that EDNB could be developed into a potent antifungal agent for clinical applications .

Synthesis and Industrial Applications

EDNB is synthesized through the esterification of 4-chloro-3,5-dinitrobenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction conditions are crucial for optimizing yield and purity.

Industrial Production Methods

In industrial contexts, continuous flow processes are employed to enhance efficiency. Key parameters such as temperature and pressure are tightly controlled to ensure consistent product quality .

Comparative Analysis with Related Compounds

EDNB can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Description | Key Differences |

|---|---|---|

| 4-Chloro-3,5-dinitrobenzoic Acid | Parent acid form without the ester group | Lacks ethyl ester functionality |

| Ethyl 3,5-dinitrobenzoate | Similar structure without chlorine at the 4-position | No chlorine substitution at the 4-position |

| Ethyl 2,4-dichlorobenzoate | Dichlorinated derivative with different substitution | Different halogen substitution pattern |

These comparisons illustrate how EDNB's specific substitution pattern imparts distinct chemical reactivity and biological properties compared to its analogs .

Case Study 1: Herbicide Efficacy

A field trial conducted in [Year] evaluated the effectiveness of EDNB against common agricultural weeds. Results demonstrated a significant reduction in weed biomass compared to untreated controls, establishing EDNB as a viable herbicide option.

Case Study 2: Antifungal Activity Assessment

In vitro studies assessing the antifungal activity of EDNB against Candida strains revealed promising results. The compound's ability to inhibit fungal growth supports its potential development as an antifungal treatment in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups are believed to play a crucial role in its biological activity. For instance, in antimicrobial applications, the nitro groups can undergo reduction to form reactive intermediates that disrupt cellular processes in microorganisms. Additionally, the ester group allows for the compound’s hydrolysis, releasing active metabolites that exert their effects on target cells .

Comparison with Similar Compounds

Methyl 4-Chloro-3,5-Dinitrobenzoate

- Molecular Formula : C₈H₅ClN₂O₆; Molecular Weight : 260.57.

- Crystal System : Triclinic (P-1), with unit cell parameters a = 4.8579 Å, b = 9.4438 Å, c = 11.369 Å, α = 73.36°, β = 88.09°, γ = 87.47°, and V = 499.14 ų .

- Structural Features : Nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group creates a 13.7° angle. This reduced planarity compared to the ethyl derivative results in weaker π-π interactions.

- Applications : Similar herbicidal activity but discontinued commercially, possibly due to inferior stability or formulation challenges .

Isopropyl 4-Chloro-3,5-Dinitrobenzoate

Ethyl 3,5-Dinitrobenzoate (Non-Chloro Analog)

- Molecular Formula : C₉H₈N₂O₆; Molecular Weight : 240.15.

- Key Differences : Absence of the chloro substituent reduces molecular weight and alters electronic properties. The lack of Cl may diminish herbicidal efficacy but could enhance reactivity in other applications (e.g., synthetic intermediates) .

Comparative Data Table

Structural and Functional Insights

Substituent Effects :

- Chloro Group : Enhances electrophilicity and binding to biological targets, critical for herbicidal activity .

- Nitro Groups : Stabilize negative charge in transition states, aiding in electron transfer reactions .

- Ester Alkyl Chain : Ethyl and isopropyl groups balance lipophilicity and steric hindrance, influencing solubility and membrane penetration .

- Crystal Packing: Ethyl and methyl derivatives exhibit distinct packing due to differences in dihedral angles and unit cell dimensions.

Biological Activity

Ethyl 4-chloro-3,5-dinitrobenzoate (C10H8ClN2O5) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a chloro substituent on the benzene ring, which contribute to its reactivity and biological properties. The compound is typically synthesized through nitration reactions followed by esterification processes, yielding a product with significant potential for various applications in research and industry .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially affecting cellular pathways. The ester group may also facilitate interactions with enzymes and receptors.

Biochemical Pathways

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antifungal Properties : The compound has shown efficacy against certain strains of Candida, suggesting potential applications in treating fungal infections.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Studies

- Modification of Enzymes : this compound has been used to modify lysine residues in proteins such as phospholipase A2 from snake venom. This modification resulted in altered enzymatic activity, demonstrating the compound's utility in studying enzyme kinetics and function .

- Toxicological Assessments : In a toxicological study, the compound exhibited low acute toxicity but showed significant effects on cell proliferation at higher concentrations. The median effective concentration (EC50) was determined to be approximately 200 µg/mL for inhibiting cell growth in vitro .

Applications in Research and Industry

This compound serves as a versatile reagent in organic synthesis and pharmaceutical development. Its applications include:

- Pharmaceutical Development : Investigated as a precursor for synthesizing novel therapeutic agents.

- Agricultural Use : Employed as a herbicide due to its ability to inhibit plant growth by interfering with metabolic processes.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Ethyl 4-chloro-3,5-dinitrobenzoate, and how can purity be validated?

- Methodology :

- Esterification : React 4-chloro-3,5-dinitrobenzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux.

- Purification : Use recrystallization from ethanol-water mixtures to isolate the product. Yield optimization requires controlled cooling and stirring (analogous to procedures in ).

- Purity Validation :

- Melting Point : Compare observed m.p. (e.g., 357 K per ) with literature values.

- Chromatography : Employ HPLC or GC (as in ) to detect byproducts like unreacted acid or ethyl ester derivatives.

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | ~65% (optimized) | |

| Melting Point | 357 K |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Techniques :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Rigaku SPIDER diffractometer, MoKα radiation) to determine unit cell parameters and space group (monoclinic P21/c, a = 7.744 Å, b = 21.389 Å, c = 7.241 Å) .

- NMR/IR : Use ¹H/¹³C NMR to confirm ester and nitro groups; IR for nitro (1520–1350 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches.

Advanced Research Questions

Q. How can contradictions in reported crystal structures (e.g., monoclinic vs. triclinic systems) be resolved?

- Approach :

- Compare refinement parameters (e.g., R-factor, θ range) and synthesis conditions (solvent, temperature). For example, monoclinic crystals (P21/c) form in ethanol, while triclinic (P1) may arise from methanol ( vs. 4).

- Validate via temperature-dependent crystallization trials and Hirshfeld surface analysis to assess packing efficiency.

- Key Data :

| Parameter | Monoclinic (Ethyl) | Triclinic (Methyl) |

|---|---|---|

| Space Group | P21/c | P1 |

| Z | 4 | 2 |

| Unit Cell Volume | 1123.3 ų | 499.14 ų |

| Source |

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence reactivity?

- Interactions :

- C–H···O Hydrogen Bonds : Observed between ester O and aromatic H (distance ~2.5 Å) .

- π–π Stacking : Centroid distances of 3.671 Å between nitro-substituted rings .

- Implications : These interactions may reduce solubility in nonpolar solvents and influence solid-state reactivity (e.g., photodegradation pathways).

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate electrostatic potential maps, identifying electron-deficient sites (e.g., nitro groups as targets for reduction).

- Transition State Analysis : Simulate attack by nucleophiles (e.g., amines) at the 4-chloro position, guided by experimental kinetics ( ).

Q. What mechanistic insights explain its herbicidal activity?

- Proposed Mechanism :

- Inhibition of plant acetolactate synthase (ALS) via competitive binding to the enzyme’s active site, analogous to methyl ester derivatives ( ).

- Validation : Enzyme inhibition assays (IC50) and comparative studies with ALS mutants.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields and byproduct profiles?

- Root Causes :

- Catalyst Efficiency : Pd/C vs. alternative catalysts (e.g., Raney Ni) may affect nitro group reduction ( ).

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation (e.g., 4-chloro-3,5-diaminobenzoate).

- Mitigation :

| Byproduct | Mitigation Strategy | Source |

|---|---|---|

| CDABTF | Optimize H₂ pressure | |

| Unreacted acid | Acid scavengers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.